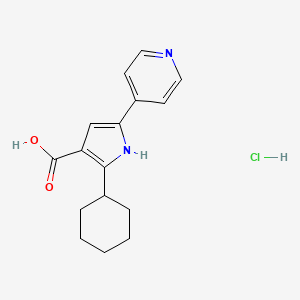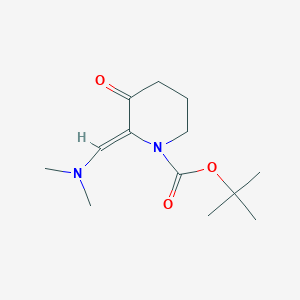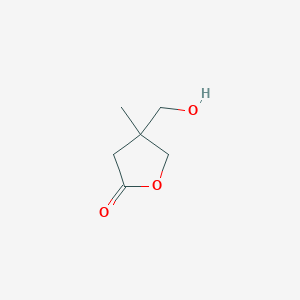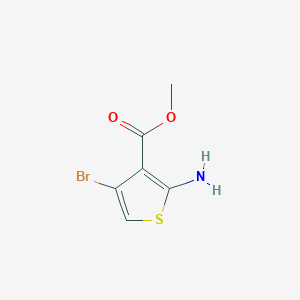![molecular formula C14H16O2 B1473719 2-[6-(2-羟乙基)-萘-2-基]-乙醇 CAS No. 67500-21-4](/img/structure/B1473719.png)
2-[6-(2-羟乙基)-萘-2-基]-乙醇
描述
2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol, also known as 2-naphthol-6-ethanol (2-NE), is an organic compound that has a wide range of applications in the pharmaceutical, cosmetic, and biotechnological industries. It is a versatile compound with a broad range of applications due to its unique structure and properties. 2-NE is a colorless, water-soluble compound with a molecular weight of 226.27 g/mol and a melting point of 126-128°C. It is a hydrophilic compound and is soluble in both polar and non-polar solvents.
科学研究应用
荧光化学传感器
萘衍生物被用作金属离子的荧光化学传感器。秦等人(2015 年)的一项研究重点研究了一种萘衍生物,该萘衍生物在乙醇和水中充当 Al3+ 和 Zn2+ 的荧光化学传感器,展示了其通过荧光增强检测和定量水性介质中金属离子的潜力(秦景灿等,2015)。
选择性荧光探针
Banerjee 及其同事(2012 年)合成了一种萘激基复合物,该复合物在生理 pH 值下用作 Al3+ 的高选择性荧光传感器,从而能够通过荧光显微镜检测活细胞中的 Al3+。这突出了该化合物在生物和医学研究中的效用,为研究生物系统中金属离子分布提供了一种工具(A. Banerjee 等,2012)。
分离和纯化技术
刘、朗和 Abrahams(2011 年)展示了使用多孔金属有机框架有效分离萘和蒽的固体混合物,突出了萘衍生物在化学分离过程中的应用。该研究提出了一种在室温下选择性吸附和分离的方法,展示了在纯化化合物中的实际应用(刘东等,2011)。
对映体分离
Karakurt、Saraç 和 Dalkara(2012 年)专注于萘衍生物的对映体分离,这在制药工业中对于分离和分析手性药物的对映体至关重要。他们对萘衍生物外消旋混合物分离的研究有助于开发更有效和更安全的药物(A. Karakurt 等,2012)。
双核镧系元素配合物
张等人(2016 年)探索了使用与萘相关的席夫碱配体创建双核镧系元素配合物。这些配合物表现出缓慢的磁弛豫行为,使其成为量子计算和分子磁体的潜在候选者。这项研究说明了该化合物在材料科学和纳米技术中的相关性(张进等,2016)。
属性
IUPAC Name |
2-[6-(2-hydroxyethyl)naphthalen-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-7-5-11-1-3-13-10-12(6-8-16)2-4-14(13)9-11/h1-4,9-10,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJMLMAMARBGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)C=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



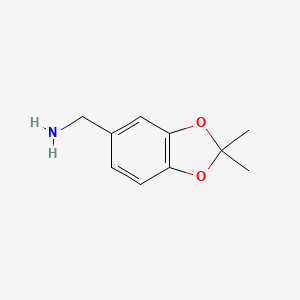
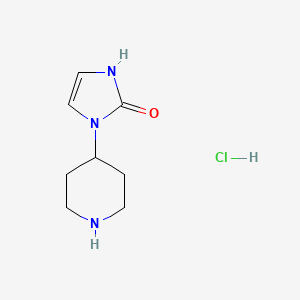
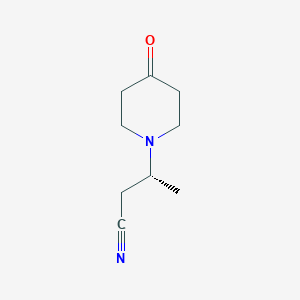

![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)
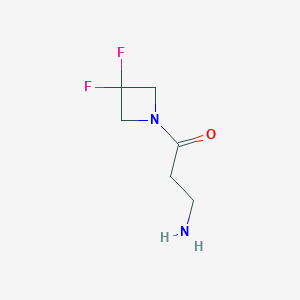
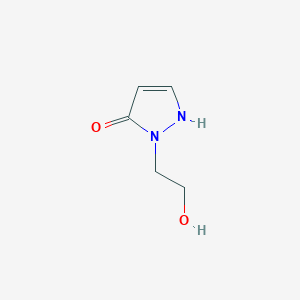
![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)
